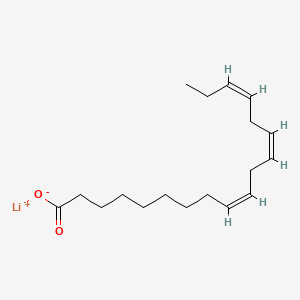

Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate

Description

Stereochemical Configuration and Double Bond Geometry

The lithium salt retains the stereochemical configuration of its parent fatty acid, α-linolenic acid. The (9Z,12Z,15Z) designation specifies that all three double bonds in the 18-carbon chain adopt a cis (Z) configuration. This results in a bent molecular geometry that prevents tight packing in the solid state, contributing to its relatively low melting point compared to saturated analogs.

The IUPAC name, (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid lithium salt, reflects the positions and geometry of the double bonds. The carboxylate group (-COO⁻) forms an ionic bond with the lithium cation (Li⁺), replacing the carboxylic acid proton (-COOH) present in the parent molecule.

Table 1: Key Structural Features

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₉LiO₂ | |

| Double Bond Positions | 9, 12, 15 (all cis) | |

| Functional Groups | Carboxylate anion, three cis double bonds |

Crystallographic Data and Solid-State Arrangement

Crystallographic data for lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate remains limited in published literature. However, the ionic interaction between the carboxylate group and lithium ion likely creates a layered structure in the solid state, analogous to other lithium carboxylates. The cis double bonds introduce kinks in the hydrocarbon chain, reducing van der Waals interactions and promoting amorphous or less ordered crystalline phases compared to straight-chain salts.

Preliminary X-ray diffraction (XRD) studies of similar lithium fatty acid salts suggest monoclinic or triclinic crystal systems, but further experimental validation is required for this specific compound.

Properties

CAS No. |

94138-91-7 |

|---|---|

Molecular Formula |

C18H29LiO2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

lithium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C18H30O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-; |

InChI Key |

DYWHQKKVLYASPF-IFNWOZJISA-M |

Isomeric SMILES |

[Li+].CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-] |

Canonical SMILES |

[Li+].CCC=CCC=CCC=CCCCCCCCC(=O)[O-] |

Related CAS |

463-40-1 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the reaction of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as methanol or ethanol under mild conditions. The general reaction is as follows:

(9Z,12Z,15Z)-9,12,15-octadecatrienoic acid+LiOH→Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate+H2O

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the extraction of alpha-linolenic acid from natural sources such as flaxseed oil, followed by its neutralization with lithium hydroxide. The process involves several steps including extraction, purification, and neutralization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form peroxides and other oxidation products.

Reduction: It can be reduced to form saturated fatty acids.

Substitution: The lithium ion can be substituted with other cations in exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used under mild conditions.

Substitution: Exchange reactions can be performed using various metal salts in aqueous or organic solvents.

Major Products

Oxidation: The major products include hydroperoxides and other oxidized derivatives.

Reduction: The major product is stearic acid, a saturated fatty acid.

Substitution: The major products are the corresponding metal salts of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid.

Scientific Research Applications

Chemistry

Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate serves as a reagent in organic synthesis. It is utilized in the preparation of various complex molecules and can undergo several chemical reactions such as oxidation and reduction.

Common Reactions:

- Oxidation: Can produce hydroperoxides using agents like potassium permanganate.

- Reduction: Can be reduced to saturated fatty acids using hydrogen gas in the presence of palladium on carbon.

Biology

This compound plays a crucial role in cell membrane structure and function. It influences membrane fluidity and is involved in signaling pathways critical for cellular communication.

Case Study:

Research indicates that this compound enhances the fluidity of cell membranes in neuronal cells, potentially impacting neurotransmitter release and neuronal signaling.

Medicine

The therapeutic potential of this compound is being explored for its anti-inflammatory and cardioprotective properties.

Clinical Insights:

Studies have shown that supplementation with alpha-linolenic acid can reduce cardiovascular risk factors. The lithium ion may enhance these effects by improving the bioavailability of the fatty acid in biological systems.

Industry

In the industrial sector, this compound is incorporated into dietary supplements and functional foods due to its health benefits.

Market Data:

The global market for omega-3 fatty acids is projected to grow significantly due to increasing consumer awareness of health benefits associated with polyunsaturated fatty acids.

Mechanism of Action

The mechanism of action of lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of bioactive lipid mediators such as eicosanoids, which play a role in inflammation and other physiological processes. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and cardiovascular health.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Lithium Salt: Expected to exhibit high solubility in polar solvents (e.g., water, ethanol) due to ionic interactions. Likely stable under anhydrous conditions, making it suitable for battery applications.

- Esters : Methyl and ethyl esters are hydrophobic, with melting points below room temperature, ideal for biodiesel and topical formulations .

- Glycerides : Amphiphilic nature enables emulsification; used in pharmaceuticals for enhancing drug solubility .

Research Findings

- Metabolic Pathways: ALA derivatives like PC[18:3(9Z,12Z,15Z)/20:1(11Z)] are critical in selenoamino acid and purine metabolism, indicating lithium salts could modulate immune responses .

- Bioactivity: Ethyl linolenate in Maca exhibits proliferative effects on testicular cells, suggesting structural analogs like lithium salts may influence cellular growth .

Biological Activity

Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate, commonly referred to as lithium gamma-linolenate (LiGLA), is a lithium salt of gamma-linolenic acid (GLA), an essential fatty acid. This compound has garnered attention for its potential biological activities, particularly in relation to anti-inflammatory effects and its role in various cellular processes. This article explores the biological activity of LiGLA based on diverse research findings.

Chemical Structure and Properties

Lithium gamma-linolenate is derived from gamma-linolenic acid, which is an omega-6 fatty acid characterized by three double bonds at the 9th, 12th, and 15th positions. The incorporation of lithium ions into the GLA structure may enhance its solubility and bioavailability, potentially influencing its biological activity.

Anti-inflammatory Effects

Research indicates that LiGLA exhibits significant anti-inflammatory properties. In vitro studies have shown that LiGLA can modulate the production of pro-inflammatory cytokines in various cell lines. For example, it has been observed to inhibit the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in human pancreatic and prostatic carcinoma cells . This suggests that LiGLA may play a role in reducing inflammation associated with cancer progression.

Cellular Metabolism

LiGLA has also been implicated in modulating lipid metabolism. Studies have demonstrated that LiGLA can enhance the elongation of fatty acids in cancer cells, which may contribute to altered membrane composition and cellular signaling pathways . The modulation of lipid profiles by LiGLA can influence energy metabolism and cell proliferation.

Case Studies

- In Vitro Studies on Cancer Cell Lines

- Objective : To evaluate the effects of LiGLA on cancer cell proliferation and cytokine production.

- Findings : In human pancreatic (AsPC-1) and prostatic (PC-3) carcinoma cells, LiGLA significantly reduced TNF-α levels while promoting fatty acid elongation . This indicates a potential mechanism for its anti-cancer effects.

- In Vivo Studies

Comparative Analysis

The following table summarizes key findings regarding the biological activity of LiGLA compared to other fatty acids:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.